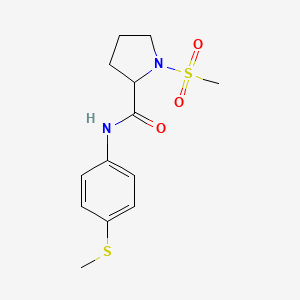

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a pyrrolidine-based amide that has been shown to have a range of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Coordination Frameworks

The incorporation of this compound into coordination frameworks has attracted attention due to its redox activity. Specifically:

- Mn (II)/Cu (II) Coordination Frameworks : Researchers have successfully integrated 1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide as a redox-active linker in these frameworks. Solution-state spectroelectrochemistry and DFT calculations provide insights into charge delocalization within the triphenylamine backbone . These frameworks hold promise for applications in electrochromic and optical devices.

Microbial Metabolism

While not directly related to the compound, it’s interesting to note that microbial metabolism plays a role in the degradation of aromatic compounds. For instance:

- Gentisate (GA) Degradation : Microorganisms utilize gentisate (2,5-dihydroxybenzoate) as an intermediate during the breakdown of para-hydroxybenzoate (PHB). Researchers at Shanghai Jiao Tong University have elucidated the molecular mechanism of intramolecular carboxyl migration during this process . Understanding such microbial pathways informs bioremediation strategies.

Propiedades

IUPAC Name |

N-(4-methylsulfanylphenyl)-1-methylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-19-11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)20(2,17)18/h5-8,12H,3-4,9H2,1-2H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFHVFFVEIGPDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methylsulfonyl)-N-(4-(methylthio)phenyl)pyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)

![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)

![[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2412543.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)